(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Overview
Description
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.15253745 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphonic Acid Applications
Phosphonic acid functional groups, closely related in reactivity and application to the compound , are utilized across chemistry, biology, and physics for their bioactive properties, including drug development, bone targeting, and the functionalization of surfaces. Phosphonic acids serve as key components in the design of supramolecular or hybrid materials and in medical imaging, highlighting their versatility in scientific research (Sevrain et al., 2017).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the potential of using carbonyl and carboxyl functional groups, similar to those in the target compound, in drug synthesis. LEV derivatives offer a pathway to synthesize a variety of chemicals, underlining the compound's role in reducing drug synthesis costs and enhancing reaction cleanliness. Its applications extend to cancer treatment and the synthesis of medical materials, demonstrating the broad utility of such functional groups in medicinal chemistry (Zhang et al., 2021).
Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin
The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, which share structural similarities with the compound of interest, have been extensively reviewed. These derivatives, including their metal complexes, exhibit potent biological activities, suggesting the potential of the compound for similar applications (Omidi & Kakanejadifard, 2020).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids, which share functional groups with the target compound, are widely used in cosmetic and therapeutic formulations for their beneficial skin effects. This review discusses the applications, safety evaluations, and the effects of prolonged use on sun-exposed skin, indicating the significance of hydroxy functional groups in dermatological applications (Kornhauser et al., 2010).
Sorption of Herbicides to Soil and Organic Matter
Research on the sorption of phenoxy herbicides, which include functional groups similar to those in the target compound, to soil and organic matter, highlights the environmental aspects of managing compounds with such functionalities. This knowledge can inform the environmental handling and potential remediation strategies for related compounds (Werner et al., 2012).
properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-16-8-6-7-15(13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLZQDFFWPZQG-DHIUTWEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654613 | |
Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217620-43-3 | |
Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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